Regioisomeric Identity: 7-Bromo-6-SO2Cl vs. 6-Bromo-7-SO2Cl Determines Biological Activity Outcome
The target compound (7-bromo-6-sulfonyl chloride) and its regioisomer (6-bromo-7-sulfonyl chloride, CAS 1269151-27-0) produce sulfonamide derivatives with fundamentally different biological activities. In the PKM2 activator program, sulfonamides derived from the 6-bromo-7-sulfonyl chloride scaffold (analogs 74a and 75a) exhibited weak hPKM2 activation with AC50 values of 6.60 μM (52% max response) and 7.43 μM (51% max response), respectively [1]. The corresponding regioisomeric sulfonamides derived from the alternative sulfonylation pattern (analogs 74b and 75b) were explicitly reported as having no activity [1]. This demonstrates that procurement of the correct regioisomer is a binary determinant of downstream biological relevance in this therapeutic target class.
| Evidence Dimension | hPKM2 activation potency (AC50) of derived sulfonamide analogs |
|---|---|
| Target Compound Data | Analog 74a (derived from target compound regioisomeric scaffold): AC50 = 6.60 μM, Max Response = 52% [1] |
| Comparator Or Baseline | Analog 74b (alternative regioisomer): no activity (data not shown); Analog 75a: AC50 = 7.43 μM, Max Response = 51% vs. 75b: no activity [1] |
| Quantified Difference | Correct 7-bromo-6-sulfonamide regioisomers retain measurable activity (AC50 6.6–7.4 μM); alternative regioisomers are completely inactive |
| Conditions | Luminescent pyruvate kinase-luciferase coupled assay; hPKM2; values represent average of three separate experiments [1] |
Why This Matters
Procuring the incorrect regioisomer (CAS 1269151-27-0 vs. 1354963-74-8) leads to sulfonamide products that are biologically inactive in the PKM2 system, wasting synthetic effort and resources.
- [1] Walsh, M. J., et al. (2011) '2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase.' Bioorganic & Medicinal Chemistry Letters, 21(21), 6322–6327. PMC3224553. Table 3, lines 173–174; text lines 204–212. View Source
